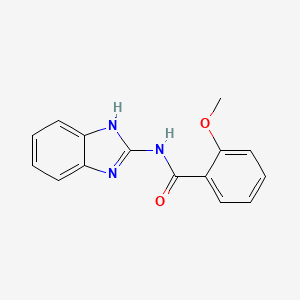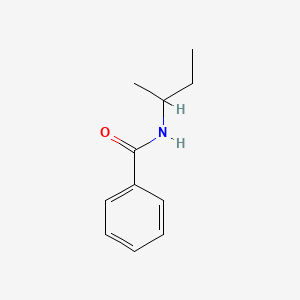![molecular formula C15H10Cl6N2O B11991789 4-chloro-N-[2,2,2-trichloro-1-(2,3-dichloroanilino)ethyl]benzamide](/img/structure/B11991789.png)
4-chloro-N-[2,2,2-trichloro-1-(2,3-dichloroanilino)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-[2,2,2-trichloro-1-(2,3-dichloroanilino)ethyl]benzamide is a complex organic compound with the molecular formula C15H10Cl6N2O This compound is known for its unique chemical structure, which includes multiple chlorine atoms and a benzamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2,2,2-trichloro-1-(2,3-dichloroanilino)ethyl]benzamide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzoyl chloride with 2,3-dichloroaniline in the presence of a base to form an intermediate. This intermediate is then reacted with trichloroacetaldehyde to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to control the reaction parameters precisely .
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-N-[2,2,2-trichloro-1-(2,3-dichloroanilino)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an appropriate solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated benzoic acids, while reduction could produce amines or alcohols .
Aplicaciones Científicas De Investigación
4-chloro-N-[2,2,2-trichloro-1-(2,3-dichloroanilino)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methods.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-[2,2,2-trichloro-1-(2,3-dichloroanilino)ethyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often the subject of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
- 4-methyl-N-[2,2,2-trichloro-1-(2,3-dichloroanilino)ethyl]benzamide
- 2,4-dichloro-N-[2,2,2-trichloro-1-(4-nitrophenylamino)ethyl]benzamide
- 3,4-dimethoxy-N-[2,2,2-trichloro-1-(4-chlorophenylamino)ethyl]benzamide
Uniqueness
4-chloro-N-[2,2,2-trichloro-1-(2,3-dichloroanilino)ethyl]benzamide is unique due to its specific arrangement of chlorine atoms and the presence of both benzamide and aniline groups.
Propiedades
Fórmula molecular |
C15H10Cl6N2O |
|---|---|
Peso molecular |
447.0 g/mol |
Nombre IUPAC |
4-chloro-N-[2,2,2-trichloro-1-(2,3-dichloroanilino)ethyl]benzamide |
InChI |
InChI=1S/C15H10Cl6N2O/c16-9-6-4-8(5-7-9)13(24)23-14(15(19,20)21)22-11-3-1-2-10(17)12(11)18/h1-7,14,22H,(H,23,24) |
Clave InChI |
SDKCGTDOHNENAI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)Cl)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-dimethyl-N-[2,2,2-trichloro-1-({[(2,4-dimethylphenyl)amino]carbonothioyl}amino)ethyl]propanamide](/img/structure/B11991712.png)
![4-((E)-{[3-(trifluoromethyl)phenyl]imino}methyl)phenyl (2E)-3-(4-methylphenyl)-2-propenoate](/img/structure/B11991718.png)








![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[3-(benzyloxy)phenyl]methylidene}acetohydrazide](/img/structure/B11991768.png)
![2-amino-4-(2,5-dimethoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B11991772.png)
![N-[1-({[3-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]-2,2-dimethylpropanamide](/img/structure/B11991774.png)

